Ensitrelvir - 2647530-73-0

Ensitrelvir

Catalog Number: EVT-8355859
CAS Number: 2647530-73-0
Molecular Formula: C22H17ClF3N9O2
Molecular Weight: 531.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ensitrelvir fumaric acid, formerly known as S-217622, is a novel, orally bioavailable, small-molecule antiviral drug candidate developed by Shionogi & Co., Ltd. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It acts as a non-covalent, non-peptidic inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This protease is essential for viral replication, making it a valuable target for antiviral drug development [, , , , , , , , , , , , , , , ].

Synthesis Analysis

The synthesis of Ensitrelvir involves a convergent approach, coupling three key fragments: indazole, 1,2,4-triazole, and 1,3,5-triazinone []. The process emphasizes scalability and efficiency for large-scale production.

A crucial improvement in the synthesis involves introducing a meta-cresolyl moiety, significantly enhancing the stability of intermediates []. This modification allows for direct isolation of nine out of twelve intermediates from their reaction mixtures by crystallization, eliminating the need for extraction and purification steps [].

The optimized manufacturing process boasts a remarkable 7-fold increase in the overall yield of the longest linear sequence (6 steps) compared to the initial research and development stage route []. This optimized synthesis highlights the successful development of an efficient and environmentally friendly approach for producing Ensitrelvir on a large scale, minimizing solvent, reagent waste, and processing time [].

Molecular Structure Analysis

Extensive reaction screening revealed that incorporating lithium chloride (LiCl) as an additive, combined with the readily available and inexpensive base triethylamine (Et3N), dramatically improved the reaction []. This modification resulted in a quantitative yield and significantly enhanced the selectivity of the N-alkylation step.

The presence of LiCl facilitates the in-situ formation of lithium triazinolate, which, being soluble in the reaction medium, promotes the desired N-alkylation []. Concurrently, the reaction by-product, Et3N∙HCl, precipitates out, driving the reaction forward and simplifying product isolation.

Mechanism of Action

Ensitrelvir acts as a competitive inhibitor of the SARS-CoV-2 main protease (Mpro) [, ]. The Mpro enzyme is a cysteine protease responsible for cleaving the viral polyproteins into functional individual proteins, a process essential for viral replication [, , ].

Ensitrelvir binds to the active site of Mpro, blocking the substrate's access and preventing the protease from cleaving the viral polyproteins [, ]. This inhibition disrupts the viral replication cycle, ultimately hindering the virus's ability to proliferate.

Applications
  • In Vitro Studies: Ensitrelvir has shown potent antiviral activity against various SARS-CoV-2 strains, including the ancestral strain, Delta variant, and Omicron subvariants, in cell culture models [, , , , , , ]. These studies have provided valuable insights into its antiviral potency, mechanism of action, and potential for broad-spectrum activity against emerging variants.

  • In Vivo Studies: Animal models, primarily hamsters and mice, have been crucial for evaluating the efficacy of Ensitrelvir in vivo [, , , , , , , ]. These studies have demonstrated that Ensitrelvir administration can:

    • Reduce viral loads in the lungs and nasal turbinates [, , , , ].
    • Ameliorate disease severity, as evidenced by reduced weight loss, improved respiratory function, and reduced lung damage [, , , , , ].
    • Improve survival rates in infected animals [, , , , ].
    • Demonstrate efficacy even when administered prophylactically or in delayed treatment settings [, ].
  • Resistance Studies: Researchers have utilized various techniques, including in vitro passaging experiments and yeast-based screens, to understand the potential for SARS-CoV-2 to develop resistance to Ensitrelvir [, , , ]. These studies have identified specific mutations in the Mpro that can confer resistance to Ensitrelvir, highlighting the importance of monitoring for resistance emergence in clinical settings.

  • Combination Therapy Studies: Investigating the efficacy of Ensitrelvir in combination with other antiviral or anti-inflammatory drugs is an active research area []. Studies have shown that combining Ensitrelvir with:

    • Nirmatrelvir (Paxlovid®) could potentially broaden the antiviral spectrum and mitigate resistance development [].
    • Methylprednisolone, a corticosteroid, may improve treatment outcomes in severe COVID-19 by addressing both viral replication and inflammation [].

Properties

CAS Number

2647530-73-0

Product Name

Ensitrelvir

IUPAC Name

6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione

Molecular Formula

C22H17ClF3N9O2

Molecular Weight

531.9 g/mol

InChI

InChI=1S/C22H17ClF3N9O2/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24/h3-7,10H,8-9H2,1-2H3,(H,28,29,36)

InChI Key

QMPBBNUOBOFBFS-UHFFFAOYSA-N

SMILES

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.